molecular formula C20H22N2O4 B2455930 1-(3,4-Diethoxybenzoyl)indoline-2-carboxamide CAS No. 1099655-28-3

1-(3,4-Diethoxybenzoyl)indoline-2-carboxamide

Cat. No.: B2455930
CAS No.: 1099655-28-3
M. Wt: 354.406
InChI Key: IXBDTQUMQMDVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Diethoxybenzoyl)indoline-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoyl group substituted with two ethoxy groups at the 3 and 4 positions, attached to an indoline-2-carboxamide moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(3,4-Diethoxybenzoyl)indoline-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-diethoxybenzoyl chloride and indoline-2-carboxamide.

    Reaction Conditions: The 3,4-diethoxybenzoyl chloride is reacted with indoline-2-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3,4-Diethoxybenzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

1-(3,4-Diethoxybenzoyl)indoline-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Studies: Researchers use this compound to investigate its effects on different biological pathways and its potential as a biochemical tool.

    Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.

Comparison with Similar Compounds

1-(3,4-Diethoxybenzoyl)indoline-2-carboxamide can be compared with other indole derivatives, such as:

    1-(3,4-Dimethoxybenzoyl)indoline-2-carboxamide: Similar in structure but with methoxy groups instead of ethoxy groups, leading to different chemical and biological properties.

    1-(3,4-Dihydroxybenzoyl)indoline-2-carboxamide: Contains hydroxy groups, which can significantly alter its reactivity and biological activity.

    1-(3,4-Dichlorobenzoyl)indoline-2-carboxamide: Substituted with chlorine atoms, resulting in different electronic and steric effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3,4-diethoxybenzoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-3-25-17-10-9-14(12-18(17)26-4-2)20(24)22-15-8-6-5-7-13(15)11-16(22)19(21)23/h5-10,12,16H,3-4,11H2,1-2H3,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBDTQUMQMDVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.